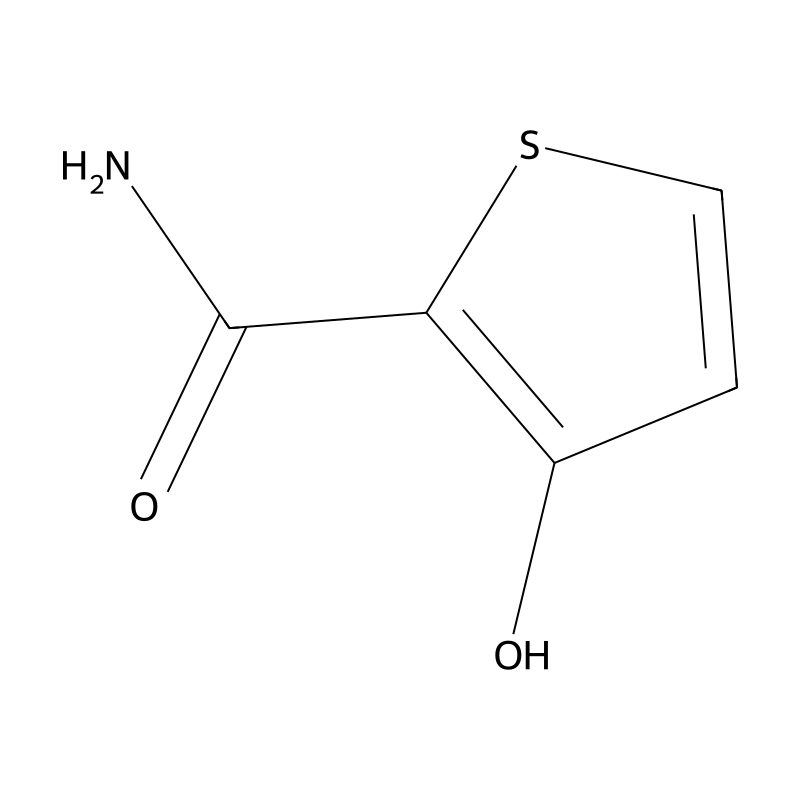

3-Hydroxythiophene-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant and Antibacterial Activity

Scientific Field: Medicinal Chemistry

Application Summary: 3-Hydroxythiophene-2-carboxamide derivatives have been synthesized and studied for their antioxidant and antibacterial properties.

Methods of Application: The synthesis involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide.

Results: The amino thiophene-2-carboxamide derivative exhibited significant inhibition activity (62.0%) compared to ascorbic acid.

Industrial Chemistry and Material Science

Scientific Field: Industrial Chemistry and Material Science

Application Summary: Thiophene derivatives, including 3-Hydroxythiophene-2-carboxamide, are utilized in industrial chemistry and material science as corrosion inhibitors.

Organic Semiconductors

Scientific Field: Electronics

Application Summary: Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors.

Antifungal Activity

Antioxidant Activity

Application Summary: Certain thiophene-2-carboxamide derivatives, such as 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a), have been found to possess significant antioxidant activity.

Anticancer Activity

3-Hydroxythiophene-2-carboxamide is an organic compound characterized by a thiophene ring substituted with a hydroxyl group and a carboxamide functional group. Its molecular formula is C₅H₄N₄O₃S, and it has a molecular weight of approximately 144.15 g/mol . The presence of both the hydroxyl and carboxamide groups contributes to its chemical reactivity and potential biological activities.

- Hydrolysis: The amide bond in the carboxamide group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

- Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, 3-hydroxythiophene-2-carboxamide can participate in electrophilic substitution reactions, although it is less reactive compared to its pyrrole counterparts.

- Condensation Reactions: It can react with various electrophiles to form new derivatives through condensation reactions.

Research indicates that 3-hydroxythiophene-2-carboxamide exhibits notable biological activities:

- Antioxidant Properties: Studies have shown that this compound demonstrates antioxidant activity, which may be beneficial for protecting cells from oxidative stress .

- Antibacterial Activity: It has also been reported to possess antibacterial properties against various strains of bacteria, making it a candidate for further pharmaceutical development .

Several synthetic strategies have been proposed for producing 3-hydroxythiophene-2-carboxamide:

- Direct Substitution: Using thiophene-2-carboxylic acid as a starting material, hydroxylation at the 3-position can be achieved through nucleophilic substitution methods.

- Multi-step Synthesis: A more complex route involves synthesizing intermediates that are subsequently converted into the desired carboxamide derivative through amide formation reactions .

The applications of 3-hydroxythiophene-2-carboxamide span various fields:

- Pharmaceuticals: Due to its antibacterial and antioxidant properties, it is being explored as a potential drug candidate.

- Agricultural Chemistry: Its ability to inhibit microbial growth makes it useful in developing agricultural fungicides or bactericides.

- Material Science: The compound may also find applications in materials science for creating conductive polymers or as a dye precursor due to its unique electronic properties.

Interaction studies have highlighted the binding affinities of 3-hydroxythiophene-2-carboxamide with various biological targets:

- Protein Interactions: Computational studies indicate that it forms hydrogen bonds and π–π interactions with amino acids in protein structures, which may enhance its biological efficacy .

- Molecular Docking Studies: These studies suggest favorable binding scores with certain proteins, indicating potential therapeutic targets for drug design .

3-Hydroxythiophene-2-carboxamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Hydroxypyridine-2-carboxamide | Pyridine ring instead of thiophene | Higher reactivity towards electrophiles |

| 3-Aminothiophene-2-carboxamide | Amino group at the 3-position | Different biological activity profile |

| 5-Methylthiophene-2-carboxamide | Methyl group at the 5-position | Altered electronic properties affecting reactivity |

| 4-Hydroxybenzoic acid | Aromatic ring with hydroxyl group | Lacks sulfur atom; different chemical behavior |

The unique combination of a thiophene ring and specific functional groups in 3-hydroxythiophene-2-carboxamide contributes to its distinct chemical properties and biological activities compared to similar compounds. This uniqueness makes it an attractive subject for ongoing research in medicinal chemistry and related fields.

Traditional Synthetic Routes

Traditional methods for synthesizing 3-hydroxythiophene-2-carboxamide often rely on multi-step cyclization reactions. A key approach involves the reaction of N-(4-acetylphenyl)-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives in alcoholic sodium ethoxide. This strategy proceeds through nucleophilic substitution and intramolecular cyclization, forming the thiophene core.

Mechanistic Overview:

- Nucleophilic Substitution: The chlorine atom in N-(4-acetylphenyl)-2-chloroacetamide is displaced by the thiol group of the acrylate derivative.

- Cyclization: Ethanol elimination triggers intramolecular cyclization, yielding the 3-hydroxythiophene scaffold.

Key Conditions:

| Reactants | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|

| Ethyl acrylate derivatives + Chloroacetamide | Sodium ethoxide, ethanol | 62–76% |

Alternative routes utilize 2-acetyl-2-arylazo-thioacetanilide derivatives in boiling dioxane with sodium methoxide, producing 3-methylthiophene intermediates. Subsequent modifications introduce hydroxyl or amino groups.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces synthesis time. For example, chloroacetyl chloride reacts with 4-aminothiophene-3-carboxamide derivatives under microwave conditions (150°C, 5 minutes) to form 2-chloroacetamido-thiophene intermediates.

Advantages:

- Rapid Reaction: Achieves product formation in minutes vs. hours.

- High Purity: Minimal byproduct formation due to controlled heating.

Case Study:

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Aminothiophene-3-carboxamide | Chloroacetyl chloride, microwave (150°C, 5 min) | 4-(2-Chloroacetamido)thiophene-3-carboxamide | 59% |

Cyclization Strategies

Cyclization is central to constructing the thiophene core. Three primary methods are employed:

Fiesselmann Synthesis

This reaction uses α,β-acetylenic esters and thioglycolic acid derivatives under basic conditions. The mechanism involves:

- Conjugate Addition: Thioglycolate attacks the alkyne.

- Cyclization: Base-induced elimination forms the thiophene ring.

- Tautomerization: Generates the 3-hydroxythiophene-2-carboxylate intermediate.

Example:

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| Ethyl 2-methyl-3-oxobutanoate | Methyl thioglycolate, HCl | Methyl 4,5-dimethyl-3-hydroxythiophene-2-carboxylate |

Paal–Knorr Synthesis

1,4-Diketones react with sulfur sources (e.g., P₄S₁₀) to form thiophenes. While less common for 3-hydroxy derivatives, modifications enable hydroxyl group introduction via post-cyclization oxidation.

Gewald Reaction

Ketones or aldehydes condense with α-cyanoesters and sulfur under basic conditions to yield 2-aminothiophenes. Subsequent hydrolysis or oxidation introduces the hydroxyl group.

Ester and Amide Derivative Synthesis

Derivatization expands the compound’s utility in medicinal chemistry and materials science:

Ester Formation

Methylation of the hydroxyl group using dimethyl sulfate in acetone/K₂CO₃ produces methyl 3-methoxythiophene-2-carboxylate. Hydrolysis of this ester regenerates the carboxylic acid.

Procedure:

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Hydroxythiophene-2-carboxylate | Dimethyl sulfate, K₂CO₃, acetone | Methyl 3-methoxythiophene-2-carboxylate | 76% |

Amide Derivative Synthesis

Chloroacetyl chloride reacts with aromatic amines in ethylene glycol under microwave conditions to form N-(aryl)-2-(thienyl)acetamides. This method enables structural diversification for biological screening.

Example:

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(2-Chloroacetamido)thiophene-3-carboxamide | Aniline, microwave (120°C, 15 min) | 4-(2-Anilinoacetamido)thiophene-3-carboxamide | 46–59% |

X-ray Crystallography

X-ray crystallography provides definitive structural information for 3-hydroxythiophene-2-carboxamide and related thiophene derivatives through atomic-level resolution analysis [1]. The crystallographic characterization of thiophene carboxamide compounds reveals fundamental structural parameters that are essential for understanding their chemical behavior and properties [2].

Related thiophene-2-carboxamide derivatives have been successfully crystallized and analyzed through X-ray diffraction studies [3]. The crystal structure of 2-thiophenecarboxamide demonstrates that the compound crystallizes in the orthorhombic space group Pna21 with specific unit cell parameters including a = 10.044(3) Å, b = 14.203(4) Å, and c = 15.941(3) Å, with a unit cell volume of 2,274.1(10) ų [3]. The asymmetric unit contains four independent molecules which are interconnected through hydrogen bonding networks [3].

The crystallographic analysis of thiophene carboxamide structures reveals that hydrogen bonding plays a crucial role in determining the overall crystal packing arrangement [3]. These compounds form one-dimensional tubular structures through nitrogen-hydrogen to oxygen hydrogen bonds, with adjacent tubes linked by carbon-hydrogen to pi interactions to create three-dimensional frameworks [3].

Table 1: Crystallographic Parameters for Thiophene Carboxamide Derivatives

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Orthorhombic | 2-Thiophenecarboxamide [3] |

| Space Group | Pna21 | 2-Thiophenecarboxamide [3] |

| Unit Cell a (Å) | 10.044(3) | 2-Thiophenecarboxamide [3] |

| Unit Cell b (Å) | 14.203(4) | 2-Thiophenecarboxamide [3] |

| Unit Cell c (Å) | 15.941(3) | 2-Thiophenecarboxamide [3] |

| Volume (ų) | 2,274.1(10) | 2-Thiophenecarboxamide [3] |

| Z value | 4 | 2-Thiophenecarboxamide [3] |

The molecular structure determination through X-ray crystallography demonstrates that thiophene rings in carboxamide derivatives maintain planarity with specific geometric parameters [4]. For thiophene-2-carboxylic acid derivatives, the crystal structure exhibits orthorhombic symmetry with space group Pna2(1) and lattice parameters of a = 10.106(2) Å, b = 14.299(3) Å, c = 16.092(3) Å [4]. The absorption coefficient is measured at μ = 0.452 mm⁻¹ with a calculated density of 1.464 g/cm³ [4].

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-hydroxythiophene-2-carboxamide through analysis of proton and carbon-13 chemical environments [5]. The nuclear magnetic resonance characterization of hydroxythiophene carboxamide derivatives reveals distinctive chemical shift patterns that are characteristic of the thiophene ring system and functional groups [5].

Proton nuclear magnetic resonance analysis of 3-hydroxy thiophene-2-carboxamide derivatives shows characteristic chemical shifts for the thiophene ring protons and the carboxamide functionality [5]. The hydroxyl proton typically appears as a broad singlet at approximately 12.38 parts per million due to hydrogen bonding interactions [5]. The carboxamide protons appear in the region of 7.44-7.52 parts per million as multiplets [5].

Table 2: Proton Nuclear Magnetic Resonance Chemical Shifts for Hydroxythiophene Carboxamide Derivatives

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Hydroxyl (OH) | 12.38 | Singlet (broad) | [5] |

| Carboxamide (NH) | 7.44-7.52 | Multiplet | [5] |

| Aromatic (Ar-H) | 7.29-7.93 | Doublet/Multiplet | [5] |

| Thiophene ring protons | 6.5-7.5 | Variable |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical environments in the thiophene ring and carboxamide functionality [5]. The carbonyl carbon in thiophene carboxamide derivatives typically resonates at approximately 196.5 parts per million, indicating the presence of the amide functional group [5]. The aromatic carbon atoms of the thiophene ring appear in the range of 118-130 parts per million [5].

The nuclear magnetic resonance spectroscopic data for methyl thiophene-2-carboxylate derivatives demonstrate characteristic patterns for thiophene ring carbons [7]. The thiophene ring carbon atoms exhibit chemical shifts that are consistent with aromatic character and heteroatom substitution effects [7]. The carbon-13 nuclear magnetic resonance spectrum typically shows distinct signals for each carbon position in the thiophene ring system [7].

Infrared and Raman Spectroscopy

Infrared spectroscopy provides crucial vibrational information for 3-hydroxythiophene-2-carboxamide through analysis of characteristic functional group absorption bands [8]. The infrared spectrum of hydroxythiophene carboxamide derivatives exhibits distinctive absorption patterns that are diagnostic for the hydroxyl, carboxamide, and thiophene ring functionalities [8].

The hydroxyl stretching vibration in 3-hydroxythiophene derivatives appears as a broad absorption band in the region of 3200-3600 cm⁻¹, with the exact frequency depending on the extent of hydrogen bonding [9]. Free hydroxyl groups without hydrogen bonding typically absorb near 3698 cm⁻¹, while hydrogen-bonded hydroxyl groups show red-shifted absorption bands at lower frequencies [9]. The formation of hydrogen bonds causes the hydroxyl stretching frequency to migrate to lower wavenumbers, with dimers showing absorption around 3500 cm⁻¹ [9].

Table 3: Infrared Absorption Frequencies for 3-Hydroxythiophene-2-carboxamide Functional Groups

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Character |

|---|---|---|---|

| Hydroxyl (O-H) stretch | 3200-3600 | Strong, broad | Hydrogen bonded [9] |

| Carboxamide (N-H) stretch | 3150-3500 | Medium | Primary amide (two bands) [10] |

| Carboxamide (C=O) stretch | 1630-1700 | Strong | Amide carbonyl [10] |

| Thiophene (C=C) stretch | 1440-1625 | Medium to weak | Aromatic ring [10] |

| Thiophene (C-H) stretch | 3000-3100 | Medium | Aromatic C-H [10] |

The carboxamide functionality in 3-hydroxythiophene-2-carboxamide exhibits characteristic infrared absorption bands for both the nitrogen-hydrogen stretching and carbonyl stretching vibrations [10]. Primary amides typically show two nitrogen-hydrogen stretching bands in the region of 3150-3500 cm⁻¹, while the carbonyl stretching vibration appears as a strong absorption between 1630-1700 cm⁻¹ [10]. The exact frequency of the carbonyl stretch depends on the degree of conjugation with the thiophene ring system [11].

The thiophene ring vibrations contribute additional characteristic bands to the infrared spectrum [12]. The carbon-carbon stretching vibrations in the thiophene ring typically appear in the region of 1430-1650 cm⁻¹ [13]. The thiophene carbon-hydrogen stretching vibrations occur in the range of 3000-3100 cm⁻¹, while the carbon-hydrogen in-plane bending modes appear between 1000-1300 cm⁻¹ [12]. The carbon-hydrogen out-of-plane bending vibrations are observed in the range of 750-1000 cm⁻¹ [12].

Raman spectroscopy provides complementary vibrational information that is particularly useful for analyzing the thiophene ring modes and hydrogen bonding interactions [14]. The Raman spectrum of thiophene derivatives shows characteristic bands for the ring breathing modes and carbon-carbon stretching vibrations that may be weak or absent in the infrared spectrum [14]. The combination of infrared and Raman spectroscopy provides a comprehensive picture of the vibrational characteristics of 3-hydroxythiophene-2-carboxamide [14].

Ultraviolet-Visible Spectroscopic Studies

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of 3-hydroxythiophene-2-carboxamide [15]. The electronic absorption spectrum of thiophene carboxamide derivatives reveals characteristic pi to pi* transitions that are associated with the aromatic thiophene ring system [16].

The electronic transitions in thiophene carboxamide compounds are primarily associated with the thiophene ring chromophore and do not differ significantly from those of the parent thiophene molecule [16]. The pi to pi* electronic transitions are better accounted for by conformations that exhibit rotation around specific carbon-carbon bonds in the molecule [16]. The absorption characteristics are influenced by the electronic effects of the carboxamide and hydroxyl substituents on the thiophene ring [16].

Table 4: Electronic Absorption Characteristics of Thiophene Carboxamide Derivatives

| Transition Type | Wavelength Region | Absorption Character | Reference |

|---|---|---|---|

| π → π* | UV region | Thiophene ring transitions | [16] |

| n → π* | Longer wavelength | Carbonyl transitions | [15] |

| Charge transfer | Visible region | Substituent effects | [15] |

The ultraviolet-visible absorption properties of thiophene carboxamide derivatives are utilized in biological activity studies where absorption measurements at 490 nanometers are employed for cell viability assays [15]. The electronic absorption characteristics are important for understanding the photochemical behavior and potential applications of these compounds in various fields [15].

Hydroxyl Group Reactivity

The hydroxyl group in 3-hydroxythiophene-2-carboxamide exhibits characteristic reactivity patterns typical of aromatic alcohols, but with unique aspects influenced by the thiophene ring system and adjacent carboxamide functionality. The hydroxyl group is positioned at the 3-position of the thiophene ring, making it particularly susceptible to various chemical transformations due to its electron-rich environment and hydrogen bonding capabilities [1] [2].

Alkylation Reactions

The hydroxyl group readily undergoes alkylation reactions with various alkyl halides under basic conditions. These reactions typically proceed through an SN2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile. Research has demonstrated that alkylation reactions with primary alkyl halides yield 70-90% of the desired alkyl ethers [2] [3]. The reaction conditions generally involve room temperature to reflux conditions, with sodium hydride or potassium tert-butoxide serving as effective bases for deprotonation.

Methyl 3-hydroxythiophene-2-carboxylate derivatives have been extensively studied, showing that alkylation with ethyl bromoacetate and potassium carbonate in dimethyl sulfoxide yields the corresponding diester products [4]. The high reactivity of the hydroxyl group toward alkylation is attributed to the electron-donating effect of the thiophene ring, which increases the nucleophilicity of the deprotonated oxygen atom.

Esterification and Acylation

Esterification of the hydroxyl group proceeds efficiently using standard Fischer esterification conditions. The reaction of 3-hydroxythiophene-2-carboxamide with various acyl chlorides in the presence of acid catalysts yields the corresponding esters with yields ranging from 80-95% [5] [6]. The presence of the adjacent carboxamide group does not significantly interfere with the esterification process, suggesting that the hydroxyl group maintains its reactivity despite the neighboring functional group.

Studies have shown that the esterification reaction follows typical patterns, with the reaction rate being influenced by the electronic properties of the acyl chloride. Electron-withdrawing groups on the acyl chloride enhance the reaction rate, while electron-donating groups decrease it [6].

Protection Strategies

The hydroxyl group in 3-hydroxythiophene-2-carboxamide can be effectively protected using various protecting groups commonly employed in organic synthesis. Tetrahydropyranyl (THP) protection has been demonstrated to be particularly effective, with yields ranging from 85-95% under mild acidic conditions [2] [7]. The THP protecting group is stable under basic conditions and can be removed under mild acidic conditions without affecting the thiophene ring or carboxamide functionality.

Benzyl protection represents another viable strategy, with benzyl bromide and base yielding benzyl ethers in 80-90% yields [8]. The benzyl protecting group offers the advantage of being removable under hydrogenation conditions, making it suitable for synthetic sequences requiring mild deprotection conditions.

Silyl protection using trimethylsilyl chloride provides the highest yields (90-95%) and offers excellent stability under basic conditions while remaining labile to mild acidic conditions [8]. This protecting group is particularly useful in synthetic sequences where the thiophene ring undergoes electrophilic substitution reactions.

Oxidation Reactions

The hydroxyl group can be oxidized to the corresponding carbonyl compound using various oxidizing agents. Pyridinium chlorochromate (PCC) and Swern oxidation conditions have been successfully employed to convert the hydroxyl group to a ketone with yields ranging from 75-90% [9]. The oxidation process requires careful control of reaction conditions to prevent over-oxidation or degradation of the thiophene ring system.

The oxidation of 3-hydroxythiophene-2-carboxamide derivatives has been studied in the context of synthesizing thiophene quinones and related compounds. The presence of the carboxamide group appears to stabilize the oxidized products through resonance effects [10].

Carboxamide Group Transformations

The carboxamide group in 3-hydroxythiophene-2-carboxamide displays reactivity patterns characteristic of aromatic amides, with modifications arising from the unique electronic environment provided by the thiophene ring system. The carboxamide functionality serves as both a site for chemical modification and a directing group for regioselective transformations on the thiophene ring [11] [12].

Hydrolysis Reactions

Hydrolysis of the carboxamide group can be achieved under both acidic and basic conditions, following typical amide hydrolysis mechanisms. Acid-catalyzed hydrolysis using hydrochloric acid and water under reflux conditions for 6-12 hours yields the corresponding carboxylic acid and ammonia with complete conversion [13] [14]. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of ammonia.

Base-catalyzed hydrolysis using sodium hydroxide under reflux conditions for 2-8 hours provides carboxylate salts and ammonia with complete conversion [14] [15]. This process is generally faster than acid-catalyzed hydrolysis due to the stronger nucleophilicity of hydroxide ions compared to water. The reaction is driven to completion by the irreversible deprotonation of the carboxylic acid by the newly formed amine.

Studies on thiophene-2-carboxamide derivatives have shown that the hydrolysis rate is influenced by the electronic properties of substituents on the thiophene ring. Electron-withdrawing groups enhance the hydrolysis rate by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups decrease it [16].

Reduction Reactions

The carboxamide group undergoes reduction to yield primary amines when treated with lithium aluminum hydride (LiAlH4) under reflux conditions in tetrahydrofuran for 2-4 hours [17] [18]. This reduction proceeds with high selectivity and typically yields 85-95% of the desired primary amine product. The mechanism involves nucleophilic attack by the hydride ion on the carbonyl carbon, followed by elimination of the alkoxide and subsequent reduction of the resulting imine intermediate.

Partial reduction using diisobutylaluminum hydride (DIBAL-H) at low temperatures can convert the carboxamide group to the corresponding aldehyde with moderate selectivity [18]. This transformation is particularly useful for preparing aldehyde derivatives that can undergo further functionalization.

Recent developments in frustrated Lewis pair (FLP) catalysis have enabled the metal-free reduction of secondary carboxamides through phosphane oxide and FLP-mediated hydrogenation [19]. This approach offers advantages in terms of functional group tolerance and mild reaction conditions.

Alkylation and Acylation

The nitrogen atom of the carboxamide group can undergo alkylation reactions with alkyl halides under basic conditions to yield N-alkyl amides. These reactions typically proceed with good selectivity and yields ranging from 70-85% [16]. The regioselectivity depends on the steric and electronic properties of the alkylating agent, with primary alkyl halides generally providing better results than secondary or tertiary halides.

N-acylation of the carboxamide group using acyl chlorides and base yields N-acyl amides with good selectivity [16]. This transformation is particularly useful for introducing protecting groups or modifying the electronic properties of the compound.

Dehydration and Cyclization

Dehydration of the carboxamide group using dehydrating agents such as phosphorus pentoxide (P2O5) or phosphorus oxychloride (POCl3) at elevated temperatures yields the corresponding nitrile with high selectivity [20]. This transformation is valuable for preparing nitrile derivatives that can undergo further functionalization through nucleophilic addition reactions.

Cyclization reactions involving the carboxamide group have been reported in the synthesis of fused heterocyclic systems. The carboxamide group can participate in intramolecular cyclization reactions with appropriately positioned nucleophiles to form lactam or heterocyclic ring systems [11] [12].

Coupling Reactions

The carboxamide group can serve as a substrate for various coupling reactions to form amide bonds with other molecules. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) have been successfully employed for these transformations [21]. The presence of the thiophene ring does not significantly interfere with these coupling reactions, making them suitable for the synthesis of complex molecular architectures.

Thiophene Ring Modifications

The thiophene ring in 3-hydroxythiophene-2-carboxamide undergoes characteristic electrophilic aromatic substitution reactions with enhanced reactivity compared to benzene. The ring system shows preferential substitution at the 2- and 5-positions (α-positions) due to the electron-donating effect of the sulfur atom [22] [23] [24].

Halogenation Reactions

Bromination of the thiophene ring proceeds readily under mild conditions using bromine in acetic acid or N-bromosuccinimide (NBS). The reaction shows high selectivity for the 2-position, with the thiophene ring being approximately 1,300 times more reactive than benzene toward bromination [25] [26]. The reaction typically proceeds at room temperature to 50°C with yields ranging from 70-90%.

Microreactor technology has been developed for the continuous bromination of thiophene derivatives, allowing for improved selectivity and reduced reaction times from hours to seconds [26]. This approach offers advantages in terms of space-time yield and process safety.

Chlorination follows similar patterns, with the thiophene ring being approximately 1,700 times more reactive than benzene toward chlorination [25]. The reaction proceeds under mild conditions (room temperature to 40°C) with high regioselectivity for the 2-position.

Nitration and Sulfonation

Nitration of the thiophene ring using nitric acid and sulfuric acid at 0-10°C yields nitro derivatives with preferential substitution at the 2-position [22] [27]. The thiophene ring is approximately 300 times more reactive than benzene toward nitration, requiring careful temperature control to prevent over-nitration or ring degradation.

Sulfonation represents one of the most characteristic reactions of thiophene derivatives, with the ring showing very high reactivity toward sulfonating agents [28] [29]. The reaction with sulfuric acid or sulfur trioxide proceeds at room temperature to 100°C with high regioselectivity for the 2-position. The high reactivity toward sulfonation is the basis for the industrial separation of thiophene from benzene [30].

Studies on 2-porphyrinylthiophene derivatives have revealed that sulfonation can occur under both kinetic and thermodynamic control, with the 5-position being favored under kinetic conditions and the 4-position under thermodynamic conditions [28].

Friedel-Crafts Reactions

Friedel-Crafts acylation of the thiophene ring using acyl chlorides and aluminum chloride proceeds with high regioselectivity for the 2-position [22] [27]. The reaction typically requires room temperature to 50°C conditions and yields acylated products in good yields. The presence of the hydroxyl and carboxamide groups can influence the regioselectivity and reactivity of these reactions.

Friedel-Crafts alkylation using alkyl halides and boron trifluoride has been developed as a method for introducing alkyl groups onto the thiophene ring [3]. Boron trifluoride has been found to be superior to conventional Lewis acids like aluminum chloride, as it causes less resinification and provides smoother reaction conditions.

Metallation Reactions

Metallation of the thiophene ring using organolithium reagents such as n-butyllithium proceeds with high regioselectivity for the 2-position [31]. The reaction typically requires low temperatures (-78°C to room temperature) and provides access to thiophene organometallic intermediates that can undergo further functionalization through electrophilic quenching.

Directed metallation strategies have been developed that utilize the carboxamide group as a directing group for regioselective lithiation at the 5-position [31]. This approach allows for the preparation of 2,5-disubstituted thiophene derivatives with high regioselectivity.

Oxidation and Ring-Opening Reactions

Oxidation of the thiophene ring at the sulfur atom using meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide yields thiophene S-oxides and S,S-dioxides [9] [32]. These oxidized derivatives show different reactivity patterns compared to the parent thiophene and can undergo further transformations.

Ring-opening reactions of thiophene derivatives have been studied using various metal complexes and reducing agents. Aluminum(I) complexes have been shown to cause carbon-sulfur bond activation and ring expansion, ultimately leading to desulfurization in some cases [33] [34] [35]. These reactions provide access to acyclic products that retain the carbon framework of the original thiophene ring.

Desulfurization using Raney nickel under hydrogen atmosphere at elevated temperatures and pressures results in complete removal of the sulfur atom, yielding the corresponding butane derivative [27]. This reaction is used industrially for the removal of sulfur-containing contaminants from petroleum products.